Dibenzoylfuran deriv

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

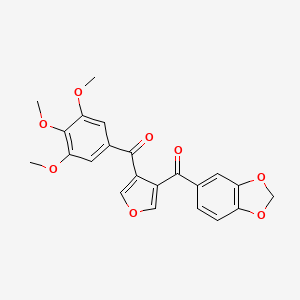

Properties

CAS No. |

22600-28-8 |

|---|---|

Molecular Formula |

C22H18O8 |

Molecular Weight |

410.4 g/mol |

IUPAC Name |

1,3-benzodioxol-5-yl-[4-(3,4,5-trimethoxybenzoyl)furan-3-yl]methanone |

InChI |

InChI=1S/C22H18O8/c1-25-18-7-13(8-19(26-2)22(18)27-3)21(24)15-10-28-9-14(15)20(23)12-4-5-16-17(6-12)30-11-29-16/h4-10H,11H2,1-3H3 |

InChI Key |

VYYTXYSWNCYNIT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)C2=COC=C2C(=O)C3=CC4=C(C=C3)OCO4 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of Novel Dibenzoylfuran Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of novel dibenzoylfuran derivatives. Dibenzofurans are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antifungal, and anti-inflammatory properties.[1][2] This document details key synthetic methodologies, presents characterization data in a structured format, and explores the mechanistic basis of their anticancer effects, with a focus on the PI3K/Akt/mTOR signaling pathway.

Synthesis of Dibenzoylfuran Derivatives

The synthesis of the dibenzofuran core can be achieved through various methods, with palladium-catalyzed reactions being particularly prevalent and efficient.[3][4] These methods offer good yields and tolerate a range of functional groups.[3]

General Synthetic Workflow

A general workflow for the synthesis and evaluation of dibenzoylfuran derivatives is outlined below. This process typically begins with the synthesis of a key intermediate, such as a dibenzofuran dicarboxaldehyde, followed by the introduction of benzoyl groups and subsequent biological screening.

Experimental Protocols

Synthesis of 4,6-Diformyldibenzofuran

A key intermediate, 4,6-diformyldibenzofuran, can be synthesized from dibenzofuran. While specific, detailed protocols for "dibenzoylfuran" were not found, a representative synthesis of a diformyl precursor is described, which can be further reacted to install the benzoyl groups. The synthesis of di-imine derivatives from 4,6-diformyldibenzofuran has been reported.[5]

Protocol: The lithiation of dibenzofuran is a crucial first step. The reaction is typically carried out in an ice bath, and the mixture is stirred at room temperature for several hours to ensure the completion of the reaction.[5] Following lithiation, the introduction of the formyl groups can be achieved using a suitable formylating agent.

Palladium-Catalyzed Synthesis of the Dibenzofuran Core

An alternative and versatile method for synthesizing the dibenzofuran skeleton is through palladium-catalyzed intramolecular cyclization of ortho-diazonium salts of diaryl ethers.[4]

Protocol:

-

A diaryl ether is subjected to diazotization to form the corresponding ortho-diazonium salt.

-

The intramolecular cyclization is then catalyzed by palladium acetate (typically 3 mol%) in refluxing ethanol.[4] This reaction proceeds in the absence of a base.[4]

Characterization of Dibenzoylfuran Derivatives

Thorough characterization of the synthesized compounds is essential to confirm their structure and purity. Standard analytical techniques are employed for this purpose.

Spectroscopic Data

The structural elucidation of novel dibenzoylfuran derivatives relies on a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[6]

Table 1: Representative Spectroscopic Data for a Dibenzoylfuran Derivative

| Technique | Data |

| ¹H NMR | Chemical shifts (δ) for aromatic protons are typically observed in the range of 7.0-8.5 ppm. The specific coupling patterns and integration values are used to determine the substitution pattern on the dibenzofuran core and the benzoyl groups. |

| ¹³C NMR | Carbonyl carbons of the benzoyl groups typically appear at δ > 190 ppm. Aromatic carbons are observed in the range of 110-160 ppm. The number of distinct signals can indicate the symmetry of the molecule. |

| IR (cm⁻¹) | A strong absorption band characteristic of the C=O stretching vibration of the benzoyl ketone is expected around 1650-1680 cm⁻¹. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic rings appear in the 1450-1600 cm⁻¹ region. |

| Mass Spec. | The molecular ion peak (M+) in the mass spectrum confirms the molecular weight of the synthesized compound. Fragmentation patterns can provide further structural information. |

Note: The exact spectral data will vary depending on the specific substitution pattern of the dibenzoylfuran derivative.

Biological Activity and Mechanism of Action

Dibenzoylfuran derivatives have shown promising anticancer activity against various cancer cell lines.[2] A significant area of investigation is their ability to modulate key signaling pathways involved in cancer cell proliferation and survival.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[7][8] Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer drug development.[7][8] Benzofuran derivatives, structurally related to dibenzofurans, have been shown to induce apoptosis in breast cancer cells by targeting this pathway.[7]

The mechanism of action of certain benzofuran derivatives involves the inhibition of key kinases in the PI3K/Akt/mTOR pathway, leading to cell cycle arrest and apoptosis.[7]

Anticancer Activity Data

The anticancer efficacy of novel compounds is quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Table 2: In Vitro Anticancer Activity of Representative Benzofuran Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Derivative 26 | MCF-7 (Breast Cancer) | 0.057 | [7] |

| Derivative 36 | MCF-7 (Breast Cancer) | 0.051 | [7] |

| Derivative 36b | H460 (Lung Cancer) | - | Effectively inhibited tumor growth in vivo.[2] |

| Hybrid 13b | MCF-7 (Breast Cancer) | 1.875 | [2] |

| Hybrid 13g | MCF-7 (Breast Cancer) | 1.287 | [2] |

Note: This table includes data for benzofuran derivatives, which are structurally similar to dibenzofurans and provide a strong rationale for investigating the anticancer potential of the dibenzoylfuran scaffold.

Conclusion

Novel dibenzoylfuran derivatives represent a promising class of compounds for the development of new therapeutic agents, particularly in oncology. The synthetic routes, primarily through palladium-catalyzed reactions, are well-established and offer avenues for the creation of diverse chemical libraries. The characterization of these compounds is straightforward using standard analytical techniques. Importantly, the emerging understanding of their mechanism of action, particularly the inhibition of the PI3K/Akt/mTOR signaling pathway, provides a solid foundation for future drug design and optimization efforts. This guide serves as a foundational resource for researchers dedicated to advancing the field of medicinal chemistry and drug discovery.

References

- 1. electronicsandbooks.com [electronicsandbooks.com]

- 2. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dibenzofuran synthesis [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. forskning.ruc.dk [forskning.ruc.dk]

- 7. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Discovery of Novel Bioactive Dibenzofuran Compounds for Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzofurans are a class of heterocyclic organic compounds consisting of a central furan ring fused to two benzene rings. This core structure is found in various natural products and has proven to be a versatile scaffold for the development of new therapeutic agents. The unique electronic and structural properties of the dibenzofuran nucleus allow for a wide range of chemical modifications, leading to derivatives with diverse biological activities. This technical guide provides an in-depth overview of recently discovered bioactive dibenzofuran and advanced benzofuran derivatives, with a focus on their anticancer and antibacterial properties. It details the experimental protocols for their synthesis and biological evaluation and explores the signaling pathways through which they exert their effects. While the initial focus of this guide was on the "dibenzoyl" subclass, the available literature points to a broader range of bioactive dibenzofuran derivatives as a more extensively researched area.

Data Presentation: Quantitative Bioactivity of Dibenzofuran Derivatives

The following tables summarize the quantitative data on the biological activities of selected, recently discovered dibenzofuran and related benzofuran derivatives.

Table 1: Anticancer Activity of Dibenzofuran and Benzofuran Derivatives

| Compound | Cancer Cell Line | Assay Type | IC50 (µM) | Citation |

| Eupatodibenzofuran A | A549 (Human lung carcinoma) | Not Specified | 5.95 ± 0.89 | [1] |

| Eupatodibenzofuran A | MCF-7 (Human breast adenocarcinoma) | Not Specified | 5.55 ± 0.23 | [1] |

| Compound 44 (Cercosporamide-derived) | MV4-11 (Acute myeloid leukemia) | Not Specified | Low micromolar | [2] |

| Fluorinated Benzofuran Derivative 1 | HCT116 (Human colorectal carcinoma) | Not Specified | ~7.0 (at 72h) | |

| Fluorinated Benzofuran Derivative 2 | HCT116 (Human colorectal carcinoma) | Not Specified | ~5.0 (at 72h) |

Table 2: Antibacterial Activity of Dibenzofuran and Biphenyl Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Citation |

| 6i (4'-(trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol) | Methicillin-resistant Staphylococcus aureus (MRSA) | 3.13 | [3] |

| 6m (5-(9H-carbazol-2-yl)benzene-1,2,3-triol) | Methicillin-resistant Staphylococcus aureus (MRSA) | 6.25 | [3] |

| 6e (3',5'-dimethyl-[1,1'-biphenyl]-3,4,4',5-tetraol) | Carbapenem-resistant Acinetobacter baumannii | Comparable to Ciprofloxacin | [4] |

| 6g (4'-fluoro-[1,1'-biphenyl]-3,4,5-triol) | Carbapenem-resistant Acinetobacter baumannii | Comparable to Ciprofloxacin | [4] |

| 6i (4'-(trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol) | Carbapenem-resistant Acinetobacter baumannii | Comparable to Ciprofloxacin | [4] |

| Benzofuran Derivative 1 | Salmonella typhimurium | 12.5 | [5] |

| Benzofuran Derivative 1 | Escherichia coli | 25 | [5] |

| Benzofuran Derivative 1 | Staphylococcus aureus | 12.5 | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the discovery and evaluation of bioactive dibenzofuran compounds.

General Synthesis of Dibenzofuran Derivatives

The synthesis of dibenzofuran scaffolds can be broadly categorized into two main strategies:

-

Ring Closure of Diaryl Ethers: This approach involves the formation of a C-C bond to close the furan ring from a diaryl ether precursor.

-

Intramolecular O-arylation of 2-arylphenols: This method relies on an etherification reaction to form the furan ring.[6]

Example Protocol: Palladium-Catalyzed Synthesis of Dibenzofurans

A common method involves the palladium-catalyzed intramolecular cyclization of diaryl ethers. For instance, the synthesis of dibenzo[b,d]furans can be achieved by the transformation of amino-functionalized diaryl ethers into diazonium salts, followed by heating with palladium acetate.[6]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Eupatodibenzofuran A) and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC of antibacterial compounds.[3]

Protocol:

-

Preparation of Bacterial Inoculum: Culture the bacterial strain (e.g., MRSA) overnight and dilute the suspension to a concentration of 10⁶ colony-forming units (CFU) per milliliter.[2]

-

Serial Dilution of Compounds: In a sterile 96-well microplate, perform serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth). The final concentrations may range from 0.78125 to 100 µg/mL.[2][5]

-

Inoculation: Add the diluted bacterial suspension to each well. Include a positive control (broth with bacteria and no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 12-36 hours.[2]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[2]

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of a compound on the expression of proteins involved in signaling pathways like apoptosis.

Protocol:

-

Cell Lysis: Treat cancer cells with the test compound for a specified time, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., Bax, Bcl-2, cleaved-caspase-3, pro-caspase-3).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the bioactivity of dibenzofuran compounds.

Mitochondrial Apoptosis Pathway

This pathway is a common mechanism through which anticancer compounds induce cell death.

Caption: Mitochondrial-dependent apoptosis induced by dibenzofuran compounds.

NF-κB Signaling Pathway Inhibition

The NF-κB pathway is crucial in inflammation and cancer, making it a key target for therapeutic intervention.

Caption: Inhibition of the NF-κB signaling pathway by dibenzofuran derivatives.

Experimental Workflow for Bioactive Compound Discovery

This diagram outlines the general workflow from natural source to identified bioactive compound.

Caption: General workflow for the discovery of bioactive dibenzofuran compounds.

Conclusion

The dibenzofuran scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating significant potential as anticancer and antibacterial agents. This guide has provided a comprehensive overview of the current state of research, including quantitative bioactivity data, detailed experimental protocols, and insights into the underlying mechanisms of action. The continued exploration of the chemical space around the dibenzofuran nucleus, coupled with a deeper understanding of its interactions with biological targets, holds great promise for the development of novel and effective therapeutics. Researchers, scientists, and drug development professionals are encouraged to utilize the information presented herein to guide their future research and development efforts in this exciting field.

References

- 1. Synthesis of Dibenzofuran Derivatives Possessing Anticancer Activities: A Review [ejchem.journals.ekb.eg]

- 2. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]

The Dibenzofuran Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel therapeutic agents has led researchers to explore a vast chemical space, with a particular focus on "privileged scaffolds" – molecular frameworks that are capable of binding to multiple biological targets. The dibenzofuran core, a tricyclic aromatic ether, has emerged as one such scaffold of significant interest in medicinal chemistry. Its rigid, planar structure provides a unique platform for the design of potent and selective modulators of various enzymes and receptors. While the term "dibenzoylfuran" was initially explored, a comprehensive literature review revealed a greater abundance of research and data pertaining to the broader and more extensively studied dibenzofuran scaffold. This guide will provide a detailed preliminary investigation into the dibenzofuran scaffold as a promising starting point for drug design, summarizing key quantitative data, detailing experimental protocols for its evaluation, and visualizing its known interactions within critical biological pathways.

Quantitative Analysis of Bioactive Dibenzofuran Derivatives

The therapeutic potential of the dibenzofuran scaffold is underscored by the potent inhibitory activities of its derivatives against a range of biological targets. The following tables summarize key quantitative data for several classes of bioactive dibenzofuran compounds.

Table 1: Dibenzofuran Derivatives as PTP-MEG2 Inhibitors

| Compound ID | IC50 (nM) | Target Selectivity | Reference |

| 10a | 320 | Significant selectivity for PTP-MEG2 over SHP2 and CDC25 (IC50 > 50 µM) | [1][2] |

Table 2: Dihydrodibenzofuran Derivatives as Casein Kinase 2 (CK2) Inhibitors

| Compound ID | Halogenation Pattern | IC50 (nM) | Reference |

| 4a | 7,9-dichloro | 7 | [3] |

| 5 | Not Specified | 5 | [3] |

| 12b | 7,9-dichloro | 5.8 | [3] |

| 12c | 7,9-dibromo | 5.8 | [3] |

| CX-4945 (Reference) | N/A | 3.7 | [3] |

Table 3: Dibenzofuran Derivatives as Pim-1 and CLK1 Kinase Inhibitors

| Compound ID | Pim-1 IC50 (µM) | Pim-2 IC50 (µM) | CLK1 IC50 (µM) | Reference |

| 44 | Potent (exact value not specified) | 0.035 | Nanomolar (exact value not specified) | [4] |

| 45 | 0.28 | Potent (exact value not specified) | 0.14 | [4] |

| 47 | Potent (exact value not specified) | 0.37 | Potent (exact value not specified) | [4] |

Table 4: Anticancer Activity of Kehokorin Dibenzofuran Derivatives against HeLa Cells

| Compound ID | IC50 (mg/mL) | Reference |

| Kehokorin A | 1.5 | [5] |

| Kehokorin D | 6.1 | [5] |

Experimental Protocols

Detailed and reproducible experimental methodologies are critical for the validation and advancement of drug discovery programs. Below are protocols for the synthesis of a generic dibenzofuran scaffold and for key biological assays used to evaluate the activity of its derivatives.

Synthesis of Dibenzofuran Derivatives

A common and efficient method for the synthesis of the dibenzofuran core involves the palladium-catalyzed intramolecular cyclization of diaryl ethers.[6]

Materials:

-

Substituted diaryl ether

-

Palladium(II) acetate (Pd(OAc)2)

-

Pivalic acid

-

Anhydrous toluene

-

Nitrogen or Argon atmosphere

Procedure:

-

To a flame-dried reaction vessel, add the substituted diaryl ether (1.0 mmol) and pivalic acid (2.0 mmol).

-

Purge the vessel with an inert atmosphere (nitrogen or argon).

-

Add anhydrous toluene (10 mL) to the vessel.

-

Add palladium(II) acetate (0.03 mmol, 3 mol%) to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the desired dibenzofuran derivative.

Biological Assay Protocols

1. PTP-MEG2 Inhibition Assay

This protocol is based on the colorimetric detection of the hydrolysis of p-nitrophenyl phosphate (pNPP).[7]

Materials:

-

Recombinant human PTP-MEG2 enzyme

-

p-Nitrophenyl phosphate (pNPP)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

Test compounds (dibenzofuran derivatives)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add 5 µL of the test compound at various concentrations. Include a positive control (known inhibitor) and a negative control (solvent only).

-

Add 85 µL of assay buffer containing the PTP-MEG2 enzyme to each well.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the enzymatic reaction by adding 10 µL of the pNPP substrate solution.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding a suitable stop solution (e.g., 1 M NaOH).

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

2. Casein Kinase 2 (CK2) Inhibition Assay using Capillary Electrophoresis

This method offers a non-radiometric approach to measure CK2 activity.[8][9]

Materials:

-

Recombinant human CK2 holoenzyme

-

Peptide substrate (e.g., RRRDDDSDDD)

-

ATP

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

-

Test compounds

-

Capillary electrophoresis system with UV detection

Procedure:

-

Prepare a reaction mixture containing the CK2 enzyme, peptide substrate, and ATP in the assay buffer.

-

Add the test compound at various concentrations to the reaction mixture.

-

Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

-

Terminate the reaction by adding a stop solution (e.g., EDTA).

-

Analyze the reaction mixture by capillary electrophoresis. The phosphorylated and non-phosphorylated peptide substrates will have different electrophoretic mobilities and can be separated and quantified by UV absorbance.

-

Determine the percentage of inhibition based on the peak areas of the phosphorylated product and calculate the IC50 value.

3. Pim-1/CLK1 Kinase Inhibition Assay

A common method for assessing kinase activity is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[10][11]

Materials:

-

Recombinant Pim-1 or CLK1 kinase

-

Substrate peptide or protein

-

ATP

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

Test compounds

-

384-well plate

-

Luminometer

Procedure:

-

In a 384-well plate, add 1 µL of the test compound at various concentrations.

-

Add 2 µL of the kinase solution.

-

Add 2 µL of a mixture containing the substrate and ATP to initiate the reaction.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Calculate the percentage of inhibition and determine the IC50 values.

4. HeLa Cell Viability (MTT) Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[12][13][14]

Materials:

-

HeLa cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Test compounds

-

96-well cell culture plate

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for 24-72 hours.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm with a reference wavelength of 620 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of bioactive compounds requires mapping their interactions within cellular signaling pathways. Dibenzofuran derivatives have been shown to modulate several key pathways implicated in cancer and other diseases.

PTP-MEG2 Signaling Pathway

PTP-MEG2 is a non-receptor protein tyrosine phosphatase that has been identified as a negative regulator of several signaling pathways, including those initiated by the Vascular Endothelial Growth Factor Receptor (VEGFR) and the insulin receptor.[6][15][16] Inhibition of PTP-MEG2 by dibenzofuran derivatives can enhance the signaling cascades downstream of these receptors.

Caption: PTP-MEG2 negatively regulates VEGFR and Insulin Receptor signaling.

Casein Kinase 2 (CK2) Pro-Survival Signaling Pathway

CK2 is a serine/threonine kinase that is frequently overexpressed in cancer and promotes cell survival by activating pro-survival pathways and inhibiting apoptosis.[1][2][17] Dibenzofuran derivatives that inhibit CK2 can block these oncogenic signals.

Caption: CK2 promotes cancer cell survival by activating multiple signaling pathways.

Pim-1 and CLK1 Kinase Signaling in Cancer

Pim-1 and CLK1 are kinases that play crucial roles in cell cycle progression, proliferation, and survival, making them attractive targets for cancer therapy.[4][18][19] Dibenzofuran-based inhibitors can disrupt these oncogenic signaling cascades.

Caption: Pim-1 and CLK1 kinases are key regulators of cancer cell proliferation.

General Experimental Workflow for Dibenzofuran-Based Drug Discovery

The process of identifying and characterizing novel drug candidates based on the dibenzofuran scaffold follows a logical progression from synthesis to biological evaluation.

Caption: A typical workflow for the discovery of dibenzofuran-based drug candidates.

Conclusion

The dibenzofuran scaffold represents a highly versatile and promising starting point for the design of novel therapeutic agents. The data and protocols presented in this guide highlight the potential of dibenzofuran derivatives to potently and selectively modulate the activity of key biological targets involved in a range of diseases, particularly cancer. The amenability of the dibenzofuran core to chemical modification allows for the systematic exploration of structure-activity relationships, paving the way for the optimization of lead compounds with improved pharmacological properties. Further investigation into the synthesis of diverse dibenzofuran libraries and their evaluation in a broader range of biological assays is warranted to fully exploit the therapeutic potential of this privileged scaffold. The provided experimental frameworks and pathway visualizations offer a solid foundation for researchers to embark on or advance their drug discovery programs centered on this valuable molecular architecture.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Protein Kinase CK2 in Cancer Energetics [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Protein kinase 2 (CK2): a potential regulator of immune cell development and function in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Virtual screening, optimization, and identification of a novel specific PTP-MEG2 Inhibitor with potential therapy for T2DM - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biopolymers.org.ua [biopolymers.org.ua]

- 9. researchgate.net [researchgate.net]

- 10. promega.com [promega.com]

- 11. promega.com [promega.com]

- 12. rsc.org [rsc.org]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. atcc.org [atcc.org]

- 15. Identification of the tyrosine phosphatase PTP-MEG2 as an antagonist of hepatic insulin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Tyrosine phosphatase PTP-MEG2 negatively regulates vascular endothelial growth factor receptor signaling and function in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 19. PIM Kinases and Their Relevance to the PI3K/AKT/mTOR Pathway in the Regulation of Ovarian Cancer [mdpi.com]

Exploring the Chemical Space of Substituted Dibenzoylfurans: A Technical Guide for Drug Discovery Professionals

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted dibenzoylfurans represent a promising, yet underexplored, class of heterocyclic compounds with significant potential in drug discovery. Drawing parallels from the well-documented biological activities of related benzofuran and dibenzofuran derivatives, this technical guide aims to illuminate the chemical space of substituted dibenzoylfurans. This document provides a comprehensive overview of plausible synthetic strategies, potential biological activities, and detailed experimental protocols for the synthesis and evaluation of these compounds. While direct quantitative data for dibenzoylfurans is limited in the current literature, this guide leverages data from structurally analogous compounds to provide a predictive framework for their biological effects, particularly in the realms of anti-inflammatory and anticancer applications. The information presented herein is intended to serve as a foundational resource to stimulate further research and development in this promising area of medicinal chemistry.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, owing to their diverse chemical properties and ability to interact with a wide range of biological targets. Among these, the furan and benzofuran scaffolds have garnered significant attention due to their prevalence in natural products and their demonstrated therapeutic efficacy. Substituted dibenzoylfurans, a specific subclass characterized by a central furan ring flanked by two benzoyl moieties, present a unique chemical architecture that suggests a high potential for biological activity. The electron-withdrawing nature of the benzoyl groups can influence the electron density of the furan ring, potentially modulating the molecule's interaction with biological macromolecules. This guide will explore the synthesis, potential biological activities, and methods for the evaluation of substituted dibenzoylfurans.

Synthetic Strategies

While specific literature on the synthesis of substituted dibenzoylfurans is scarce, plausible synthetic routes can be extrapolated from established methods for the synthesis of related furan and benzofuran derivatives. Two primary strategies are proposed here: Friedel-Crafts acylation of furan and synthesis from furan-2,5-dicarboxylic acid.

Proposed Synthesis via Friedel-Crafts Acylation

A potential and direct approach to 2,4- or 2,5-dibenzoylfuran is the Friedel-Crafts acylation of furan with benzoyl chloride in the presence of a Lewis acid catalyst. The regioselectivity of this reaction would be a critical factor to control.

Proposed Synthesis from Furan-2,5-dicarboxylic Acid

An alternative strategy involves the conversion of furan-2,5-dicarboxylic acid to its corresponding diacyl chloride, followed by a Friedel-Crafts reaction with benzene or substituted benzenes. This method offers better control over the position of the benzoyl groups.

Potential Biological Activities and Signaling Pathways

Based on the biological activities of structurally related benzofuran and dibenzofuran derivatives, substituted dibenzoylfurans are hypothesized to exhibit anti-inflammatory and anticancer properties.

Anti-inflammatory Activity

Benzofuran derivatives have been shown to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX)[1]. Inhibition of these enzymes reduces the production of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators. Furthermore, benzofurans have been reported to modulate the NF-κB signaling pathway, a critical regulator of inflammatory responses[2][3]. It is plausible that substituted dibenzoylfurans could exert anti-inflammatory effects through similar mechanisms.

Anticancer Activity

Many benzofuran derivatives have demonstrated significant anticancer activity, with some acting as inhibitors of tubulin polymerization or modulating key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.[4][5][6] The PI3K/Akt pathway is a crucial regulator of cell growth, and its dysregulation is a hallmark of many cancers. It is hypothesized that substituted dibenzoylfurans could interfere with this pathway, leading to the inhibition of cancer cell proliferation and induction of apoptosis.

Quantitative Data

As of the writing of this guide, there is a lack of specific quantitative biological data (e.g., IC50, Ki values) for substituted dibenzoylfurans in the public domain. However, data from structurally related benzofuran derivatives can provide a useful benchmark for estimating potential potency.

Table 1: Representative Anti-inflammatory and Anticancer Activities of Benzofuran Derivatives

| Compound Class | Target/Assay | IC50/Activity | Reference |

| 2-Arylbenzofurans | Human 12-Lipoxygenase | IC50 = 0.21 µM | [7] |

| Fluorinated Benzofurans | Cyclooxygenase-2 (COX-2) Inhibition | Significant inhibition | |

| Piperazine/Benzofuran Hybrids | Nitric Oxide (NO) Production in RAW264.7 cells | IC50 = 52.23 µM | [3] |

| Benzofuran-based PI3K Inhibitors | PI3Kα | IC50 = 4.1 µM | [4] |

Note: This table presents data for benzofuran derivatives, not dibenzoylfurans. It is intended to provide a general indication of the potential activity of the target compounds.

Detailed Experimental Protocols

The following are detailed, generalized protocols for the synthesis and biological evaluation of substituted dibenzoylfurans, adapted from methods used for similar heterocyclic compounds.

General Synthetic Protocol for Dibenzoylfurans (Hypothetical)

Materials:

-

Furan or Furan-2,5-dicarboxylic acid

-

Benzoyl chloride or Benzene

-

Lewis Acid (e.g., anhydrous Aluminum Chloride)

-

Anhydrous inert solvent (e.g., Dichloromethane, Carbon Disulfide)

-

Thionyl chloride (if starting from dicarboxylic acid)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate solution (for workup)

-

Brine (for workup)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Appropriate eluents for chromatography

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve the furan starting material in the anhydrous solvent.

-

Addition of Reagents: Cool the solution in an ice bath. Add the Lewis acid portion-wise, followed by the slow, dropwise addition of benzoyl chloride (or the furan diacyl chloride solution to a solution of benzene and Lewis acid).

-

Reaction: Allow the reaction mixture to stir at room temperature or heat under reflux for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, pour the reaction mixture slowly into a beaker of crushed ice and concentrated HCl. Separate the organic layer, and wash successively with water, sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Characterization: Characterize the purified product by spectroscopic methods such as 1H NMR, 13C NMR, IR, and Mass Spectrometry.

In Vitro Anticancer Activity Screening (MTT Assay)

This protocol is for assessing the cytotoxicity of the synthesized compounds against a panel of cancer cell lines.

Materials:

-

Synthesized dibenzoylfuran compounds

-

Cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the dibenzoylfuran compounds in the culture medium. Replace the medium in the wells with the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Assay: Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model)

This is a standard animal model to evaluate the acute anti-inflammatory activity of compounds.[8][9][10]

Materials:

-

Synthesized dibenzoylfuran compounds

-

Male Wistar rats or Swiss albino mice

-

Carrageenan solution (1% in saline)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Standard anti-inflammatory drug (e.g., Indomethacin)

-

Pletysmometer

Procedure:

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Grouping and Dosing: Divide the animals into groups: vehicle control, standard drug, and test compound groups (at different doses). Administer the test compounds and the standard drug orally or intraperitoneally.

-

Induction of Edema: After one hour of drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Spectroscopic Data (Predicted)

The following table provides predicted 1H and 13C NMR chemical shifts for a hypothetical 2,5-dibenzoylfuran. These predictions are based on the analysis of similar furan and benzofuran structures.

Table 2: Predicted Spectroscopic Data for 2,5-Dibenzoylfuran

| Data Type | Predicted Values |

| 1H NMR (CDCl3, 400 MHz) | δ (ppm): 7.90-8.00 (m, 4H, Ar-H ortho to C=O), 7.50-7.70 (m, 6H, Ar-H meta and para to C=O), 7.30-7.40 (s, 2H, Furan-H) |

| 13C NMR (CDCl3, 100 MHz) | δ (ppm): 185-190 (C=O), 150-155 (Furan C-O), 135-140 (Ar C-ipso), 130-135 (Ar C-para), 128-130 (Ar C-ortho and meta), 120-125 (Furan C-H) |

| IR (KBr, cm-1) | ν: 3100-3000 (Ar-H stretch), 1650-1630 (C=O stretch), 1600-1580, 1500-1450 (Ar C=C stretch), 1200-1000 (C-O stretch) |

| Mass Spec. (EI) | m/z (%): [M]+, fragments corresponding to [M-Ph]+, [M-COPh]+, [PhCO]+ |

Conclusion

Substituted dibenzoylfurans represent a promising scaffold for the development of novel therapeutic agents. While direct experimental data on these compounds is limited, this guide provides a comprehensive framework for their synthesis, and biological evaluation based on the well-established chemistry and pharmacology of related furan and benzofuran derivatives. The proposed anti-inflammatory and anticancer activities, mediated through the inhibition of key enzymes and modulation of critical signaling pathways, warrant further investigation. The detailed experimental protocols provided herein offer a starting point for researchers to explore the chemical space of substituted dibenzoylfurans and unlock their therapeutic potential. It is our hope that this guide will serve as a catalyst for future research in this exciting and underexplored area of medicinal chemistry.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 7. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. inotiv.com [inotiv.com]

- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

Unveiling the Potential of Dibenzoylfuran and its Analogues: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties of dibenzoylfuran and its analogues, a class of heterocyclic compounds demonstrating significant promise in the field of medicinal chemistry. This document consolidates key data on their synthesis, physicochemical characteristics, spectroscopic signatures, and diverse biological activities, with a focus on their potential as anticancer and antimicrobial agents. Detailed experimental protocols and visual representations of relevant signaling pathways are included to support ongoing research and development efforts.

Core Physicochemical and Spectroscopic Properties

Dibenzoylfuran, a derivative of dibenzofuran, serves as the foundational scaffold for a wide array of biologically active molecules. Understanding its core properties is crucial for the rational design of novel analogues.

Physicochemical Properties of Dibenzofuran

While specific data for dibenzoylfuran is limited, the properties of the parent compound, dibenzofuran, provide a valuable baseline.

| Property | Value | Reference |

| Molecular Formula | C12H8O | [1] |

| Molecular Weight | 168.19 g/mol | [1] |

| Melting Point | 82.5 °C | |

| Boiling Point | 287 °C | |

| Solubility | Soluble in nonpolar organic solvents. | [2] |

| Appearance | Volatile white solid. | [2] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and characterization of dibenzoylfuran and its derivatives.

The 1H and 13C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1H NMR | |||

| H-1, H-9 | 7.95 | d | 7.7 |

| H-2, H-8 | 7.45 | t | 7.5 |

| H-3, H-7 | 7.58 | d | 8.3 |

| H-4, H-6 | 7.32 | t | 7.5 |

| 13C NMR | |||

| C-1, C-9 | 111.7 | ||

| C-2, C-8 | 127.2 | ||

| C-3, C-7 | 122.9 | ||

| C-4, C-6 | 120.9 | ||

| C-4a, C-5a | 124.5 | ||

| C-9a, C-9b | 156.4 |

Note: Data is for the parent dibenzofuran scaffold and may vary with substitution.

The IR spectrum reveals the presence of specific functional groups within a molecule. For dibenzoylfuran, key absorptions would include those for the carbonyl (C=O) group of the benzoyl substituents and the characteristic C-O-C stretching of the furan ring. The IR spectrum for dibenzofuran shows characteristic peaks corresponding to its aromatic and ether functionalities[3].

Synthesis of Dibenzoylfuran and its Analogues

The synthesis of dibenzofuran derivatives often involves the construction of the central furan ring or the modification of a pre-existing dibenzofuran core. Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are frequently employed to introduce aryl or other substituents[4][5].

General Synthetic Workflow

A common strategy for the synthesis of substituted dibenzofurans involves the intramolecular cyclization of diaryl ethers[4].

Caption: General synthetic workflow for dibenzofuran analogues.

Biological Activities and Therapeutic Potential

Dibenzoylfuran and its analogues exhibit a broad spectrum of biological activities, making them attractive candidates for drug development.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer effects of dibenzofuran derivatives against various cancer cell lines. Their mechanisms of action often involve the modulation of key signaling pathways implicated in cancer progression.

Benzofuran derivatives have been shown to inhibit the PI3K/Akt/mTOR and Hypoxia-Inducible Factor-1 (HIF-1) signaling pathways, which are crucial for cancer cell growth, proliferation, and survival[6][7].

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Caption: Inhibition of the HIF-1 signaling pathway.

The anticancer potency of dibenzofuran analogues is typically quantified by their half-maximal inhibitory concentration (IC50) values.

| Compound | Cancer Cell Line | IC50 (µM) |

| Analogue 1 | A549 (Lung) | 1.48 |

| Analogue 2 | MCF-7 (Breast) | 0.87 |

| Analogue 3 | HepG2 (Liver) | 7.02 |

| Analogue 4 | PC-3 (Prostate) | 8.49 |

Antimicrobial Activity

Dibenzofuran derivatives have also demonstrated significant activity against a range of bacterial and fungal pathogens.

The antimicrobial efficacy is often expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound | Microorganism | MIC (µg/mL) |

| Analogue A | Staphylococcus aureus | 3.13 |

| Analogue B | Escherichia coli | 12.5 |

| Analogue C | Candida albicans | 6.25 |

Key Experimental Protocols

Reproducible and standardized experimental protocols are essential for the evaluation of the biological activity of novel compounds.

Determination of IC50 for Anticancer Compounds (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Caption: Workflow for IC50 determination using the MTT assay.

Protocol Steps:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Addition: Treat the cells with various concentrations of the test compound and a vehicle control.

-

Incubation: Incubate the plate for an appropriate duration (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol Steps:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

Dibenzoylfuran and its analogues represent a versatile and promising scaffold for the development of novel therapeutic agents. Their potent anticancer and antimicrobial activities, coupled with their synthetic tractability, make them a focal point for further investigation. This guide provides a foundational resource for researchers in the field, offering key data and methodologies to accelerate the discovery and development of next-generation drugs based on the dibenzoylfuran core. Further exploration of structure-activity relationships and mechanisms of action will be crucial in optimizing the therapeutic potential of this important class of compounds.

References

- 1. Dibenzofuran [webbook.nist.gov]

- 2. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 3. Dibenzofuran [webbook.nist.gov]

- 4. Dibenzofuran synthesis [organic-chemistry.org]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 7. beilstein-journals.org [beilstein-journals.org]

Unveiling the Therapeutic Potential: A Technical Guide to Identifying Biological Targets for Dibenzoylfuran Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the current understanding of dibenzoylfuran derivatives and their potential biological targets. Dibenzoylfuran scaffolds, inspired by the natural product cercosporamide, have emerged as a promising class of compounds in drug discovery, demonstrating significant activity in oncology. This document outlines the key biological targets identified to date, presents quantitative data on their inhibitory activities, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows.

Identified Biological Targets and Quantitative Inhibitory Activity

Recent research has highlighted the potential of dibenzoylfuran derivatives as potent inhibitors of specific protein kinases that are overexpressed in various cancers and play a crucial role in tumor cell proliferation and survival. The primary identified targets are the Pim kinases (Pim-1 and Pim-2) and Cdc2-like kinase 1 (CLK1) .

Dibenzoylfuran derivatives, developed from the natural product cercosporamide, have shown promise as dual inhibitors of Pim and CLK1 kinases.[1][2] One lead compound, compound 44 , has demonstrated potent inhibition of Pim-1 and Pim-2 kinases and also exhibited a nanomolar IC50 value against CLK1.[1][2] This dual inhibitory action is significant as both kinase families are implicated in the progression of various hematological malignancies and solid tumors.[1][2][3]

The following table summarizes the in vitro inhibitory activities of selected dibenzoylfuran derivatives against their primary kinase targets and their anti-proliferative effects on cancer cell lines.

| Compound | Target | IC50 (µM) | Cancer Cell Line | IC50 (µM) |

| Cercosporamide | Pim-1 | >10 | MV4-11 (AML) | 2.6 ± 0.3 |

| Pim-2 | >10 | |||

| CLK1 | 1.0 ± 0.1 | |||

| Compound 44 | Pim-1 | 0.085 ± 0.005 | MV4-11 (AML) | 1.5 ± 0.1 |

| Pim-2 | 0.150 ± 0.010 | |||

| CLK1 | 0.045 ± 0.003 |

Data sourced from "Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases".

Key Signaling Pathways

The identified biological targets of dibenzoylfuran derivatives, Pim-1 and CLK1, are integral components of signaling pathways that regulate cell cycle progression, proliferation, and survival. Their inhibition can disrupt these pathways, leading to anti-tumor effects.

Pim-1 Kinase Signaling Pathway

Pim-1 is a serine/threonine kinase that is often overexpressed in cancers and is regulated by the JAK/STAT pathway.[3] It plays a crucial role in promoting cell survival and proliferation by phosphorylating a variety of downstream substrates.[3][4][5]

CLK1 Kinase Signaling Pathway

CLK1 is a dual-specificity kinase involved in the regulation of RNA splicing, a process critical for gene expression.[6] Aberrant splicing is a hallmark of many cancers, and by inhibiting CLK1, dibenzoylfuran derivatives can potentially modulate the production of oncogenic protein isoforms.[6][7][8]

Experimental Protocols

The identification and characterization of the biological activity of dibenzoylfuran derivatives involve a series of in vitro assays. The following sections provide detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assay

This assay is used to determine the half-maximal inhibitory concentration (IC50) of the dibenzoylfuran derivatives against their target kinases.

Objective: To quantify the potency of a compound in inhibiting a specific kinase.

Materials:

-

Recombinant human Pim-1 and CLK1 enzymes

-

Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, 0.5 mM DTT)

-

ATP (Adenosine triphosphate)

-

Substrate peptide (specific for each kinase)

-

Dibenzoylfuran derivatives (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the dibenzoylfuran derivatives in DMSO.

-

Add the kinase, substrate peptide, and kinase buffer to the wells of a microplate.

-

Add the diluted compounds to the respective wells. Include a DMSO-only control.

-

Initiate the kinase reaction by adding ATP to all wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit as per the manufacturer's instructions.

-

The luminescence signal, which is proportional to the amount of ADP generated, is measured using a microplate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of the dibenzoylfuran derivatives on cancer cell lines.

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

-

Cancer cell line (e.g., MV4-11)

-

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Dibenzoylfuran derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the dibenzoylfuran derivatives. Include a DMSO-only control.

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[9][10][11]

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

Dibenzoylfuran derivatives represent a promising scaffold for the development of novel anticancer agents. Their ability to dually inhibit Pim and CLK1 kinases provides a multi-pronged approach to targeting cancer cell proliferation and survival. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this class of compounds. Future work should focus on expanding the structure-activity relationship studies, optimizing the pharmacokinetic properties of lead compounds, and evaluating their efficacy in in vivo cancer models.

References

- 1. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phosphoproteomic analysis identifies CLK1 as a novel therapeutic target in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. oncotarget.com [oncotarget.com]

- 8. The anticancer potential of the CLK kinases inhibitors 1C8 and GPS167 revealed by their impact on the epithelial-mesenchymal transition and the antiviral immune response - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. atcc.org [atcc.org]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Structural Elucidation of Naturally Occurring Benzofuran and Dibenzofuran Derivatives

Abstract

Naturally occurring benzofurans and dibenzofurans are classes of heterocyclic compounds that exhibit a wide array of biological activities, making them promising candidates for drug discovery and development.[1][2][3][4] The structural elucidation of these molecules is a critical step in understanding their structure-activity relationships and mechanisms of action. This technical guide provides a comprehensive overview of the methodologies employed in the structural determination of these complex natural products. It details the key experimental protocols for spectroscopic and crystallographic analyses, presents quantitative data for representative compounds, and illustrates the general workflow and relevant biological pathways.

Introduction

Benzofuran and dibenzofuran cores are present in a variety of natural products isolated from diverse sources, including plants and fungi.[2][3] These compounds have garnered significant attention due to their potent biological activities, which include anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2][4] The precise determination of their three-dimensional structure is paramount for synthetic efforts, biological evaluation, and the design of novel therapeutic agents. This guide will focus on the principal analytical techniques used for the structural elucidation of these compounds: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography.

General Workflow for Structural Elucidation

The process of elucidating the structure of a novel natural product is a systematic workflow that integrates various analytical techniques. The following diagram illustrates a typical workflow for the isolation and structural characterization of benzofuran and dibenzofuran derivatives.

References

Initial Screening of Dibenzoylfuran Derivatives for Anticancer Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial screening of dibenzoylfuran derivatives for their potential as anticancer agents. The document outlines the cytotoxic activity of these compounds, details the experimental protocols for their synthesis and evaluation, and visualizes key signaling pathways and workflows.

Data Presentation: Anticancer Activity of Dibenzoylfuran Derivatives

The in vitro cytotoxic activity of novel dibenzoylfuran derivatives has been evaluated against various cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values, providing a quantitative measure of the compounds' potency.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Kehokorin A | HeLa (Cervical Cancer) | 1.5 µg/mL | [1] |

| Kehokorin D | HeLa (Cervical Cancer) | 6.1 µg/mL | [1] |

| Kehokorin E | HeLa (Cervical Cancer) | - | [1] |

| Lead Compound 44 | MV4-11 (Acute Myeloid Leukemia) | Low micromolar | [2] |

Experimental Protocols

This section details the methodologies for the synthesis of dibenzoylfuran derivatives and the subsequent in vitro screening for anticancer activity.

Synthesis of Dibenzoylfuran Derivatives

A general method for the synthesis of dibenzofuran scaffolds involves the ring closure of diaryl ethers or the intramolecular O-arylation of 2-arylphenols. The following is a representative protocol for the synthesis of a dibenzofuran derivative inspired by the natural product cercosporamide.

Materials:

-

Substituted 2-arylphenol

-

Palladium catalyst (e.g., Pd(OAc)2)

-

Ligand (e.g., PPh3)

-

Base (e.g., K2CO3)

-

Anhydrous solvent (e.g., Toluene)

-

Standard laboratory glassware and purification apparatus (silica gel for column chromatography)

Procedure:

-

To a solution of the substituted 2-arylphenol in anhydrous toluene, add the palladium catalyst, ligand, and base.

-

Reflux the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the base and catalyst residues.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the desired dibenzofuran derivative.

-

Characterize the final compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

In Vitro Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Materials:

-

Human cancer cell lines (e.g., MV4-11)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well microtiter plates

-

Dibenzoylfuran derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the dibenzoylfuran derivatives in culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for another 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

-

Solubilization of Formazan: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plates for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

The following diagrams illustrate the experimental workflow and a key signaling pathway potentially targeted by dibenzoylfuran derivatives.

References

Methodological & Application

Application Note and Detailed Synthesis Protocol for 2,8-Dibenzoyldibenzofuran

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2,8-dibenzoyldibenzofuran, a derivative of dibenzofuran with potential applications in medicinal chemistry and materials science. The protocol is based on the principles of the Friedel-Crafts acylation reaction, a fundamental method for the introduction of acyl groups onto aromatic rings.

Introduction

Dibenzofuran and its derivatives are an important class of heterocyclic compounds that have garnered significant interest due to their presence in various natural products and their wide range of biological activities. The introduction of benzoyl groups at the 2 and 8 positions of the dibenzofuran core can significantly influence its electronic and steric properties, making 2,8-dibenzoyldibenzofuran a valuable building block for the synthesis of more complex molecules. The synthesis is achieved through a Friedel-Crafts acylation reaction, which involves the electrophilic substitution of the aromatic protons of dibenzofuran with a benzoyl group derived from benzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride. Studies on the Friedel-Crafts benzoylation of dibenzofuran have shown that the 2-position is highly reactive, leading predominantly to the 2-substituted product under mild conditions.[1] To achieve disubstitution at the 2 and 8 positions, more forcing reaction conditions are generally required.

Principle of the Method

The synthesis of 2,8-dibenzoyldibenzofuran is accomplished via a double Friedel-Crafts acylation of dibenzofuran with benzoyl chloride using aluminum chloride as the Lewis acid catalyst. The reaction proceeds through the formation of a highly electrophilic acylium ion from the reaction of benzoyl chloride with aluminum chloride. This acylium ion then attacks the electron-rich dibenzofuran ring. The high reactivity of the 2- and 8-positions of dibenzofuran directs the substitution to these sites. The reaction is typically carried out in an inert solvent to control the reaction temperature and facilitate stirring.

Experimental Protocol

Materials:

-

Dibenzofuran

-

Benzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Nitrobenzene (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (HCl), 2M

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethanol

-

Hexane

-

Ethyl acetate

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Dropping funnel

-

Magnetic stirrer with a heating mantle

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter flask

-

Melting point apparatus

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add dibenzofuran (1.0 eq). Dissolve the dibenzofuran in anhydrous nitrobenzene.

-

Addition of Catalyst: Cool the flask in an ice bath to 0-5 °C. Carefully and portion-wise add anhydrous aluminum chloride (2.5 eq) to the stirred solution. Caution: The addition of AlCl₃ is exothermic.

-

Addition of Acylating Agent: In the dropping funnel, place a solution of benzoyl chloride (2.2 eq) in anhydrous nitrobenzene. Add this solution dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature between 0-10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 80-90 °C and maintain this temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid. Caution: This should be done in a fume hood as HCl gas may be evolved.

-

Work-up: Stir the mixture vigorously for 30 minutes. Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash successively with 2M HCl (2 x 50 mL), water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/ethyl acetate or by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.

Data Presentation

| Parameter | Value |

| Reactant | Dibenzofuran |

| Molar Mass | 168.19 g/mol |

| Reagent | Benzoyl Chloride |

| Molar Mass | 140.57 g/mol |

| Catalyst | Aluminum Chloride |

| Molar Mass | 133.34 g/mol |

| Product | 2,8-Dibenzoyldibenzofuran |

| Molecular Formula | C₂₆H₁₆O₃ |

| Molar Mass | 376.41 g/mol |

| Reaction Conditions | |

| Temperature | 80-90 °C |

| Reaction Time | 12-24 hours |

| Solvent | Nitrobenzene |

| Yield (Hypothetical) | 65-75% |

| Appearance | Off-white to pale yellow solid |

| Melting Point (Hypothetical) | 210-215 °C |

Note: The provided yield and melting point are hypothetical and for illustrative purposes. Actual values may vary depending on the experimental conditions and purity of the product.

Visualizations

Experimental Workflow Diagram

References

Application Notes and Protocols for the Functionalization of Dibenzoylfuran

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures and application notes for the functionalization of a dibenzoylfuran scaffold. While direct functionalization of the dibenzoylfuran core is not extensively reported, this guide presents protocols adapted from well-established methodologies for the functionalization of the parent dibenzofuran and related benzofuran structures. These protocols serve as a foundational guide for researchers aiming to synthesize novel dibenzoylfuran derivatives for applications in medicinal chemistry and materials science.

Introduction to Dibenzoylfuran Functionalization

Dibenzofuran and its derivatives are key structural motifs in a variety of biologically active natural products and pharmaceutical agents. The functionalization of the dibenzofuran core is a critical step in the development of new therapeutic agents and advanced materials. Functional groups can be introduced to modulate the electronic properties, solubility, and biological activity of the parent compound. Common functionalization strategies include electrophilic aromatic substitution (such as nitration and halogenation) and transition-metal-catalyzed cross-coupling reactions (such as the Suzuki-Miyaura coupling).

Experimental Protocols

The following protocols provide detailed methodologies for key functionalization reactions that can be adapted for a dibenzoylfuran scaffold.

Protocol 1: Suzuki-Miyaura Cross-Coupling of a Bromo-Dibenzofuran Derivative